![molecular formula C9H5ClIN B1313714 4-Chloro-6-iodoquinoline CAS No. 40107-07-1](/img/structure/B1313714.png)
4-Chloro-6-iodoquinoline
Overview
Description
4-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Mechanism of Action
Target of Action
It is structurally similar to 4-aminoquinolines like chloroquine and amodiaquine , which are known to target heme polymerase in Plasmodium species .
Mode of Action
Based on its structural similarity to chloroquine, it may inhibit the action of heme polymerase, causing a buildup of toxic heme in plasmodium species .
Biochemical Pathways
Chloroquine and its derivatives are known to interfere with the heme detoxification pathway in plasmodium species .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-6-iodoquinoline are as follows :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.
Result of Action
Based on its structural similarity to chloroquine, it may cause a buildup of toxic heme in plasmodium species, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to prevent the chemical from entering drains and to avoid discharging it into the environment . The compound should be stored in a dark place under an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodoquinoline typically involves halogenation reactions. One common method is the halogen exchange reaction where 4-chloroquinoline reacts with hydroiodic acid at elevated temperatures to yield this compound . Another method involves the use of copper triflate as a catalyst in the presence of iodine and glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide in acetonitrile can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.
Scientific Research Applications
Cross-Coupling Reactions
1.1 Suzuki-Miyaura Coupling
One of the primary applications of 4-chloro-6-iodoquinoline is in Suzuki-Miyaura cross-coupling reactions. It serves as an effective precursor for synthesizing various aryl-substituted quinolines through the substitution of halogen atoms by aryl groups. Studies have shown that using arylboronic acids in the presence of palladium catalysts facilitates high regioselectivity and yields in these reactions, making it a valuable tool for constructing complex molecular architectures .
1.2 Methodologies
The methodologies employed in these reactions include:
- Stepwise Reactions : Involves isolating intermediate products after each substitution step.
- One-Pot Procedures : Allows for multiple substitutions to occur in a single reaction vessel without intermediate isolation, significantly improving efficiency and yield .
Synthesis of Bioactive Compounds
This compound has been utilized in the synthesis of various bioactive compounds. Its ability to undergo regioselective substitutions makes it suitable for developing pharmaceuticals with targeted biological activities.
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .
2.2 Anticancer Properties
Recent studies have explored the anticancer potential of quinoline derivatives synthesized from this compound. These compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their promise as lead compounds for new cancer therapies .
Material Science Applications
In addition to its applications in organic synthesis and medicinal chemistry, this compound is also being investigated for its properties in material science.
3.1 Photovoltaic Materials
The compound has been studied for its potential use in organic photovoltaic devices due to its electronic properties. The incorporation of quinoline derivatives into polymer matrices can enhance charge transport and improve device efficiency .
3.2 Sensors and Catalysts
This compound is being researched for its role as a sensor material due to its ability to interact with various analytes. Additionally, it serves as a catalyst in several organic transformations, showcasing its versatility beyond traditional applications .
Case Studies and Research Findings
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the iodine atom and has different reactivity and applications.
6-Iodoquinoline: Similar structure but lacks the chlorine atom.
Clioquinol: Contains both chlorine and iodine but has an additional hydroxyl group, leading to different biological activities
Uniqueness: 4-Chloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a versatile intermediate in organic synthesis and enhances its potential in various applications.
Biological Activity
4-Chloro-6-iodoquinoline is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both chlorine and iodine substituents, which influence its pharmacological properties and interactions with biological targets. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6ClI N, with a molecular weight of approximately 289.50 g/mol. Its structure features a fused benzene and pyridine ring, typical of quinolines, with halogen atoms at positions 4 and 6, respectively. This unique substitution pattern enhances its reactivity and potential for biological activity.
Target Enzymes and Pathways
This compound exhibits biological activity primarily through its interaction with various enzymes and biochemical pathways:
- Heme Polymerase Inhibition : Similar to chloroquine, it may inhibit heme polymerase in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death.
- Enzyme Modulation : The halogen substituents enhance binding affinity to specific enzymes, allowing for effective modulation of enzyme activity involved in disease processes.
Pharmacokinetics
Research indicates that this compound has favorable pharmacokinetic properties, including good bioavailability and the ability to cross the blood-brain barrier. This characteristic is crucial for its potential therapeutic applications in treating central nervous system infections.
Antimalarial Activity
The compound's structural similarity to known antimalarials suggests potential efficacy against malaria. Studies have shown that it can exhibit potent antimalarial activity through similar mechanisms as chloroquine, making it a candidate for further development in combating malaria, especially in light of emerging drug-resistant strains .
Antibacterial and Antifungal Properties
This compound has been reported to possess antimicrobial properties against various bacterial strains. Its effectiveness as an antibacterial agent is attributed to its ability to inhibit bacterial growth through enzyme inhibition pathways. Additionally, certain derivatives have demonstrated antifungal activity, indicating a broad spectrum of antimicrobial potential.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit antiproliferative effects against cancer cell lines. The mechanism involves interference with cellular signaling pathways that promote cancer cell survival and proliferation . A notable study highlighted the selective cytotoxicity of related compounds against melanoma cells, suggesting that this compound could be explored for similar applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimalarial Efficacy : In vivo studies demonstrated that this compound exhibited significant antimalarial activity comparable to established treatments. The compound was effective in reducing parasitemia in infected models .
- Selectivity for Melanotic Tissue : Research involving radioiodinated derivatives showed preferential accumulation in pigmented tissues, indicating potential for targeted therapy in melanoma treatment. This selectivity was linked to the compound's structural characteristics .
- Antimicrobial Activity : A comparative study on various quinoline derivatives revealed that this compound effectively inhibited the growth of several antibiotic-resistant bacterial strains, underscoring its potential as a new antimicrobial agent.
Summary of Biological Activities
Activity | Description |
---|---|
Antimalarial | Inhibits heme polymerase; effective against Plasmodium species |
Antibacterial | Exhibits growth inhibition against various bacterial strains |
Antifungal | Demonstrates antifungal properties in certain derivatives |
Anticancer | Shows antiproliferative effects on cancer cell lines |
Properties
IUPAC Name |
4-chloro-6-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXHGYKMODLJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457719 | |
Record name | 4-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-07-1 | |
Record name | 4-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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